Cas no 1396849-02-7 (5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide)

5-Chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a chloro-substituted thiophene core and a furan-hydroxypropyl side chain. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique structural motifs, including the sulfonamide group, which often confers bioactivity. The presence of both furan and thiophene heterocycles enhances its utility in designing molecules with tailored electronic and steric properties. Its hydroxypropyl linker offers flexibility for further functionalization, making it valuable in medicinal chemistry for drug discovery. The chloro substituent may improve stability and reactivity in subsequent derivatization processes. Suitable for research applications requiring sulfonamide-based scaffolds.
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide structure
1396849-02-7 structure
商品名:5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
CAS番号:1396849-02-7
MF:C11H12ClNO4S2
メガワット:321.80027961731
CID:5851142
PubChem ID:71782619

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
    • 2-Thiophenesulfonamide, 5-chloro-N-[2-(2-furanyl)-2-hydroxypropyl]-
    • AKOS024525090
    • F5857-9513
    • 5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-sulfonamide
    • 1396849-02-7
    • インチ: 1S/C11H12ClNO4S2/c1-11(14,8-3-2-6-17-8)7-13-19(15,16)10-5-4-9(12)18-10/h2-6,13-14H,7H2,1H3
    • InChIKey: RESDHVGPXFCCRN-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCC(C2=CC=CO2)(O)C)(=O)=O)SC(Cl)=CC=1

計算された属性

  • せいみつぶんしりょう: 320.9896279g/mol
  • どういたいしつりょう: 320.9896279g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 413
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 116Ų

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5857-9513-15mg
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
15mg
$133.5 2023-09-09
Life Chemicals
F5857-9513-2mg
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
2mg
$88.5 2023-09-09
Life Chemicals
F5857-9513-10mg
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
10mg
$118.5 2023-09-09
Life Chemicals
F5857-9513-5μmol
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
5μmol
$94.5 2023-09-09
Life Chemicals
F5857-9513-1mg
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
1mg
$81.0 2023-09-09
Life Chemicals
F5857-9513-3mg
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
3mg
$94.5 2023-09-09
Life Chemicals
F5857-9513-4mg
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
4mg
$99.0 2023-09-09
Life Chemicals
F5857-9513-2μmol
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
2μmol
$85.5 2023-09-09
Life Chemicals
F5857-9513-10μmol
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
10μmol
$103.5 2023-09-09
Life Chemicals
F5857-9513-5mg
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
1396849-02-7
5mg
$103.5 2023-09-09

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide 関連文献

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamideに関する追加情報

5-Chloro-N-[2-(Furan-2-yl)-2-Hydroxypropyl]Thiophene-2-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1396849-02-7, known as 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential bioactivity. This molecule is a derivative of thiophene, a heterocyclic aromatic compound, with a sulfonamide group attached at the 2-position. The presence of a chlorine atom at the 5-position and a substituted propyl group further enhances its chemical complexity and functional diversity.

The sulfonamide functional group is well-known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in drug design. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, contributes to the molecule's electronic properties and potential for hydrogen bonding. The hydroxypropyl chain introduces hydrophilic characteristics, which may influence the compound's solubility and bioavailability.

Recent studies have explored the antimicrobial activity of thiophene-based sulfonamides, with promising results against various bacterial and fungal strains. The incorporation of the furan moiety has been shown to enhance the molecule's ability to disrupt microbial cell membranes, potentially making it a candidate for novel antibiotic development. Additionally, computational modeling has revealed that the compound exhibits modest inhibitory activity against certain kinases, suggesting its potential role in anti-inflammatory or anticancer therapies.

The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide involves a multi-step process that includes nucleophilic substitution and coupling reactions. Researchers have optimized reaction conditions to improve yield and purity, employing techniques such as microwave-assisted synthesis and catalytic hydrogenation. These advancements highlight the importance of green chemistry principles in modern organic synthesis.

In terms of pharmacokinetics, preliminary studies indicate that the compound demonstrates moderate absorption in vitro, with favorable distribution characteristics. However, further investigations are required to assess its stability in biological systems and potential for metabolic degradation. The presence of the hydroxyl group may play a critical role in determining its pharmacokinetic profile, particularly in relation to hepatic clearance.

Environmental impact assessments have also been conducted for this compound, focusing on its biodegradability and toxicity to aquatic organisms. Results suggest that under aerobic conditions, the molecule undergoes slow degradation, raising concerns about its persistence in natural ecosystems. Efforts are underway to develop more sustainable synthesis pathways that minimize environmental footprint while maintaining the compound's desired properties.

Looking ahead, collaborative research initiatives are exploring the use of 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide as a lead compound for drug discovery programs targeting infectious diseases and inflammatory disorders. Its unique combination of structural features positions it as a promising candidate for further preclinical evaluation.

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